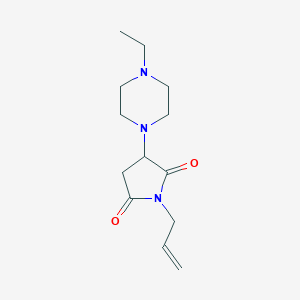

1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Description

1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a succinimide-derived compound featuring an allyl group at the 1-position and a 4-ethylpiperazinyl moiety at the 3-position of the pyrrolidine-2,5-dione core. The compound’s structural uniqueness lies in its combination of a flexible allyl group and a basic 4-ethylpiperazine substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(4-ethylpiperazin-1-yl)-1-prop-2-enylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-3-5-16-12(17)10-11(13(16)18)15-8-6-14(4-2)7-9-15/h3,11H,1,4-10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKFGCLHJGLTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CC(=O)N(C2=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.

Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.

Attachment of the 4-Ethylpiperazin-1-yl Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with 4-ethylpiperazine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is with a CAS number of 881484-13-5. The compound features a pyrrolidine ring which is known for its versatility in drug design due to its ability to mimic natural products and interact with biological targets.

Biological Applications

1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione has shown promise in several biological contexts:

Antibacterial Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antibacterial properties. For instance, compounds synthesized from this scaffold have been evaluated against various bacterial strains, showing effective inhibition .

Neuropharmacological Potential

The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine structures are often investigated for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Case Studies and Research Findings

Several studies highlight the applications of 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione:

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione and related compounds:

Key Observations :

- Physical State : The allyl-substituted compound 3j () exists as a yellow oil, contrasting with solid-state derivatives like 3f (brown solid) and 3g (white solid), suggesting that bulky substituents (e.g., tert-butyl, cyclohexyl) enhance crystallinity .

- Substituent Effects : The 4-ethylpiperazinyl group in the target compound may improve solubility in polar solvents compared to lipophilic groups like tert-butyl or aryloxy.

Antiepileptic Activity

- Piperazine Derivatives : N-[(4-Phenylpiperazin-1-yl)-methyl]-3-methyl-pyrrolidine-2,5-dione derivatives (e.g., Compound 164) exhibit potent antiepileptic activity in mice, with ED50 values of 16.13 mg/kg (MES test) and 133.99 mg/kg (sc-PTZ test). These derivatives outperform reference drugs like valproate, likely due to their piperazine moiety enhancing CNS penetration .

- Target Compound : The 4-ethylpiperazinyl group in the target compound may similarly facilitate blood-brain barrier penetration, though direct antiepileptic data are unavailable.

Enzyme Inhibition

- GABA-Transaminase Inhibition: 1-(4-Acetylphenyl)-3-(4-bromophenoxy)pyrrolidine-2,5-dione () inhibits GABA-transaminase with an IC50 of 100.5 µM, suggesting that aryloxy substituents at position 3 enhance enzyme interaction. The target compound’s 4-ethylpiperazinyl group may instead target receptors like 5-HT or GPR119 .

Receptor Modulation

- 5-HT Receptor Affinity : Pyrrolidine-2,5-dione derivatives with ortho-OCH3 substituents exhibit higher 5-HT1A affinity than meta-CF3 analogs. The target compound’s 4-ethylpiperazinyl group, a common pharmacophore in antipsychotics, may confer distinct receptor selectivity .

- GPR119 Agonism : highlights that replacing a tetrazole group with pyrrolidine-2,5-dione enhances agonistic effects on GPR119, underscoring the dione core’s role in receptor activation .

Biological Activity

1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an allyl group and a 4-ethylpiperazine moiety. Its molecular formula is with a CAS number of 881484-13-5. The structural attributes contribute to its interaction with various biological targets.

1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione is believed to exert its biological effects through the modulation of specific molecular targets. The compound may interact with enzymes or receptors involved in critical cellular processes such as cell cycle regulation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell cycle regulation, suggesting a potential role for this compound in cancer therapy .

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit antibacterial properties against various pathogens .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations, indicating a promising avenue for antibiotic development .

- Anticancer Properties : Research highlighted the compound's potential as a WEE1 kinase inhibitor, which is crucial for regulating the cell cycle in cancer cells. This inhibition could lead to enhanced efficacy of chemotherapeutic agents by preventing cancer cell repair mechanisms post-DNA damage .

- Cytotoxicity Studies : Investigations into cytotoxicity revealed that while the compound exhibits potent biological activity, it maintains relatively low cytotoxic effects on normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of pyrrolidine-2,5-dione precursors. For purity optimization, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and verify using HPLC with a C18 reverse-phase column (retention time ≥95% purity threshold) .

- Key Data :

| Synthetic Route | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 65–75 | 92–97 |

| Nucleophilic | 55–65 | 88–94 |

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FTIR. For example, ¹H NMR should show allyl protons at δ 5.2–5.8 ppm and piperazine N-CH2 peaks at δ 2.4–3.1 ppm. HRMS (ESI+) should match the molecular ion [M+H]+ at m/z 292.202 .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodological Answer : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models for anticonvulsant activity. For neuropharmacology, employ receptor-binding assays (e.g., serotonin/dopamine transporters) at concentrations of 10–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer : Synthesize analogs by varying the allyl group (e.g., replacing with propargyl) or modifying the piperazine substituents. Test analogs in tiered assays:

Primary : MES/scPTZ screens (dose range: 30–300 mg/kg).

Secondary : 6-Hz psychomotor seizure model for refractory epilepsy .

- Key SAR Data :

| Analog Modification | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

|---|---|---|

| Allyl (parent) | 45.2 | 52.8 |

| Propargyl | 38.7 | 47.3 |

Q. How to resolve contradictions in pharmacological data across different experimental models?

- Methodological Answer : Apply statistical factorial design to isolate variables (e.g., dose, administration route). For example, use a 2³ factorial design to assess interactions between dose (30 vs. 100 mg/kg), model (MES vs. 6-Hz), and species (mouse vs. rat). Analyze via ANOVA with post hoc Tukey tests .

Q. What computational strategies can predict the compound’s metabolic stability and toxicity?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT for reaction intermediates) and molecular docking (e.g., CYP3A4 binding). Validate with in vitro microsomal assays (human liver microsomes, t₁/₂ ≥ 60 min) .

- Computational Parameters :

| Parameter | Value |

|---|---|

| CYP3A4 binding ΔG | -8.2 kcal/mol |

| Metabolic t₁/₂ | 68 min |

Q. How can reaction conditions be optimized to scale synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.